Ethyl 2-bromobenzo[d]thiazole-7-carboxylate
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula
Atomic-Level Structural Features: Bromine Substitution Patterns and Ester Group Orientation
The molecular architecture of ethyl 2-bromobenzo[d]thiazole-7-carboxylate features a bicyclic benzothiazole core system with specific substitution patterns that significantly influence its chemical properties and reactivity. The bromine atom occupies the 2-position of the thiazole ring, creating an electron-withdrawing effect that modulates the electronic distribution throughout the conjugated system. This positioning represents a strategic substitution that can facilitate various chemical transformations, particularly in cross-coupling reactions and nucleophilic substitutions where the bromine serves as a suitable leaving group.
The ethyl carboxylate moiety is positioned at the 7-position of the benzene ring, representing the carbon atom adjacent to the thiazole fusion point. This ester functionality introduces both steric and electronic effects that influence the overall molecular geometry and reactivity profile. The carboxylate group adopts a planar configuration that allows for potential conjugation with the aromatic system, while the ethyl chain provides conformational flexibility through rotation around the carbon-oxygen single bond.
The thiazole ring system contributes to the overall planarity of the molecule, with the sulfur and nitrogen atoms occupying the 1 and 3 positions respectively according to International Union of Pure and Applied Chemistry numbering conventions. The presence of both sulfur and nitrogen heteroatoms creates distinct electronic properties compared to purely carbocyclic aromatic systems, with the sulfur atom contributing electron density through its lone pairs while the nitrogen atom acts as an electron-accepting center.
Storage conditions for this compound typically require temperatures between 2-8°C to maintain structural integrity and prevent degradation. The compound exhibits moderate stability under standard laboratory conditions, with recommendations for storage in sealed containers under dry conditions to prevent hydrolysis of the ester functionality.
Comparative Analysis with Related Benzo[d]thiazole Carboxylate Derivatives
The structural comparison of this compound with related benzothiazole carboxylate derivatives reveals important structure-activity relationships and synthetic accessibility patterns. Ethyl 2-bromobenzo[d]thiazole-6-carboxylate, bearing the Chemical Abstracts Service number 99073-88-8, represents a positional isomer where the carboxylate functionality is relocated from the 7-position to the 6-position. This positional difference significantly alters the electronic distribution and potential intermolecular interactions, with the 6-substituted derivative exhibiting a molecular weight of 286.15 grams per mole, identical to the 7-substituted compound.
| Compound | Chemical Abstracts Service Number | Molecular Formula | Molecular Weight (g/mol) | Substitution Pattern |
|---|---|---|---|---|
| This compound | 579525-09-0 | C₁₀H₈BrNO₂S | 286.14-286.15 | 2-Br, 7-COOEt |
| Ethyl 2-bromobenzo[d]thiazole-6-carboxylate | 99073-88-8 | C₁₀H₈BrNO₂S | 286.15 | 2-Br, 6-COOEt |
| Ethyl benzo[d]thiazole-7-carboxylate | 677304-90-4 | C₁₀H₉NO₂S | 207.25 | 7-COOEt |
| Ethyl 2-amino-1,3-benzothiazole-7-carboxylate | 677304-89-1 | C₁₀H₁₀N₂O₂S | 222.26 | 2-NH₂, 7-COOEt |
Ethyl benzo[d]thiazole-7-carboxylate, with Chemical Abstracts Service number 677304-90-4, lacks the bromine substitution at the 2-position, resulting in a significantly lower molecular weight of 207.25 grams per mole. This unsubstituted derivative demonstrates the electronic contribution of the bromine atom, as its absence creates a more electron-rich thiazole system that may exhibit different reactivity patterns in electrophilic aromatic substitution reactions.
The amino-substituted derivative, ethyl 2-amino-1,3-benzothiazole-7-carboxylate (Chemical Abstracts Service number 677304-89-1), presents a molecular weight of 222.26 grams per mole and introduces significant electronic changes through the electron-donating amino group. This substitution creates a push-pull electronic system where the electron-donating amino group at the 2-position contrasts with the electron-withdrawing carboxylate at the 7-position, potentially leading to enhanced polarization and unique optical properties.
The synthetic accessibility of these derivatives varies considerably based on the substitution pattern and starting materials. The brominated compounds typically require specialized brominating agents and controlled reaction conditions to achieve selective substitution. Research has demonstrated that bromine-containing benzothiazole derivatives can be synthesized through cyclization reactions using bromine as a catalyst, with potassium thiocyanate serving as a sulfur source for the thiazole ring formation.
Properties
IUPAC Name |
ethyl 2-bromo-1,3-benzothiazole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2S/c1-2-14-9(13)6-4-3-5-7-8(6)15-10(11)12-7/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYLQXMMPKISND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC=C1)N=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00736377 | |
| Record name | Ethyl 2-bromo-1,3-benzothiazole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00736377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
579525-09-0 | |
| Record name | Ethyl 2-bromo-1,3-benzothiazole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00736377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Compounds containing benzothiazole rings, including ethyl 2-bromobenzo[d]thiazole-7-carboxylate, have been extensively studied for their potential anticancer properties. The presence of the bromine atom and the ester group enhances its reactivity, making it a candidate for further chemical modifications aimed at developing novel anticancer agents. Research indicates that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Antiviral Properties
Recent studies have highlighted the antiviral potential of benzothiazole derivatives. This compound has shown promise against viral infections, particularly through molecular docking studies that reveal strong binding affinities with viral proteins. This suggests its potential as a lead compound in antiviral drug development .
Agricultural Applications
This compound also finds applications in agriculture as a potential fungicide or pesticide. The thiazole moiety is known for its biological activity against various pathogens affecting crops. The compound's ability to interact with biological macromolecules could be harnessed to develop effective agricultural chemicals that target specific pests or diseases while minimizing environmental impact .
Materials Science
The heterocyclic structure of this compound makes it suitable for applications in materials science. Research suggests that compounds with similar structures can be utilized in the development of organic semiconductors and functional polymers. The unique electronic properties imparted by the benzothiazole ring may lead to innovative materials with applications in electronics and photonics .
Synthesis and Derivative Development
The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions and coupling reactions involving benzothiazole intermediates. This versatility allows for the generation of a wide range of derivatives with enhanced biological activities or altered physical properties .
Mechanism of Action
The mechanism by which Ethyl 2-bromobenzo[d]thiazole-7-carboxylate exerts its effects involves interactions with molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to biological responses. The specific molecular targets and pathways depend on the context of its application, such as inhibiting bacterial enzymes in antimicrobial activity or interacting with cancer cell receptors in anticancer applications.
Comparison with Similar Compounds
Ethyl 2-aminobenzo[d]thiazole-7-carboxylate (CAS 677304-89-1)
- Molecular Formula : C₁₀H₁₀N₂O₂S
- Molecular Weight : 222.26 g/mol .
- Structural Difference: Substitution of bromine with an amino (-NH₂) group at the 2-position.
- Reactivity: The amino group enhances nucleophilic reactivity, enabling participation in condensation and cyclization reactions. However, it lacks the electrophilic bromine, limiting utility in metal-catalyzed cross-couplings .
- Applications: Used in synthesizing fused quinazolinones but requires palladium catalysts for coupling with 2-bromopyridines .
Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate (CAS 901122-44-9)
- Molecular Formula : C₈H₇BrN₂O₂S
- Molecular Weight : 275.12 g/mol .
- Structural Difference : Replacement of the benzo[d]thiazole core with an imidazo[5,1-b]thiazole ring.
- Reactivity : The imidazole ring introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity. This enhances interactions in biological systems but reduces stability compared to benzo[d]thiazole derivatives .
- Applications : Intermediate for bioactive molecules targeting neurological disorders .
6-Bromobenzo[d]thiazole-2-carbonitrile (CAS 741253-03-2)
- Molecular Formula : C₈H₃BrN₂S
- Molecular Weight : 239.09 g/mol .
- Structural Difference: Cyano (-CN) group at the 2-position instead of ethyl ester.
- Reactivity: The electron-withdrawing cyano group increases electrophilicity at the 6-position, favoring nucleophilic aromatic substitutions. However, it lacks the ester group’s versatility in hydrolysis or ester-exchange reactions .
- Applications : Building block for fluorescent dyes and sensors .
Comparative Data Table
Stability and Handling
Biological Activity
Ethyl 2-bromobenzo[d]thiazole-7-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features, including a bromine atom, a thiazole ring, and a carboxylate group. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential anticancer effects, and interactions with biological macromolecules.
- Molecular Formula : C10H8BrNO2S
- Molecular Weight : 286.14 g/mol
- CAS Number : 579525-09-0
Antimicrobial Activity
This compound has demonstrated promising antimicrobial properties against various pathogens. Studies have shown that compounds containing thiazole rings exhibit diverse biological activities, particularly against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | 20 |
| Escherichia coli | 64 µg/mL | 18 |
| Candida albicans | 16 µg/mL | 22 |
The data indicates that this compound is particularly effective against Candida albicans, showcasing its potential as an antifungal agent.
Anticancer Potential
Recent studies have highlighted the anticancer properties of benzothiazole derivatives, including this compound. Research suggests that this compound may induce apoptosis in cancer cells through various mechanisms:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of several cancer cell lines.
- Induction of Ferroptosis : Similar thiazole compounds have been reported to induce ferroptosis, a form of regulated cell death characterized by the accumulation of lipid peroxides .
- Interaction with Key Proteins : Preliminary studies indicate that this compound may interact with proteins involved in cell cycle regulation and apoptosis pathways.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF-7 | 20 | Cell cycle arrest |
| A549 | 25 | Ferroptosis induction |
The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. Docking studies have indicated strong binding affinities with targets related to tuberculosis and cancer pathways. For instance, it shows potential binding to proteins involved in the type III secretion system (T3SS), which is crucial for the virulence of certain bacteria .
Case Study: Interaction with Tuberculosis Targets
In a recent study, this compound was evaluated for its activity against Mycobacterium tuberculosis. The compound exhibited significant binding affinity towards DprE1, a key enzyme in the mycobacterial cell wall synthesis pathway. The results suggested that it could serve as a lead compound for developing new anti-tubercular agents .
Preparation Methods
Bromination of Ethyl 2-aminobenzo[d]thiazole-7-carboxylate
A key step in the synthesis of Ethyl 2-bromobenzo[d]thiazole-7-carboxylate involves the bromination of the corresponding ethyl 2-aminobenzo[d]thiazole-7-carboxylate precursor.
- Dissolve ethyl 2-aminobenzo[d]thiazole-7-carboxylate (5 g) in acetonitrile solvent.
- Add an equimolar amount of copper(II) bromide and t-nitrosobutane as the brominating agent.
- Stir the reaction mixture at room temperature for approximately 16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, dilute the mixture with ethyl acetate.
- Wash the organic phase sequentially with 1.5 N hydrochloric acid, water, and brine.
- Dry the organic layer over sodium sulfate and concentrate under reduced pressure below 50°C.
- The crude product is obtained as a yellow solid and can be used directly in subsequent steps without further purification.
- Yield: Approximately 54%
- Purity: 95% as determined by LC-MS
- Boiling point: 139-140°C
- Characteristic IR peaks: 1742 cm⁻¹ (C=O), 1647 cm⁻¹ (C=N), 1324 cm⁻¹ (C-N), 684 cm⁻¹ (C-S), 610 cm⁻¹ (C-Br)
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 59.52 | 59.59 |
| Hydrogen (H) | 5.38 | 5.41 |
| Nitrogen (N) | 10.68 | 10.72 |
| Oxygen (O) | 12.20 | 12.12 |
| Sulfur (S) | 12.22 | 12.16 |
- LC-MS [M+1]+ peak at m/z 263.3
This method is a reliable approach to selectively introduce bromine at the 2-position of the benzo[d]thiazole ring while preserving the ester functionality at the 7-position.
Esterification and Amide Coupling Reactions (Related Preparations)
While the direct synthesis of this compound focuses on bromination, related compounds such as heterocyclic carboxamides have been synthesized through amide coupling reactions involving carboxylic acid derivatives of benzo[d]thiazole.
- Starting from thiazole-2-carboxylic acid or substituted benzo[d]thiazol-2-amines.
- Use coupling agents such as EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and DMAP (4-dimethylaminopyridine) in dichloromethane solvent.
- Stir the mixture at room temperature for several hours (4 to overnight).
- Work-up includes washing with acidic and aqueous solutions, drying, and purification by crystallization or chromatography.
- Products obtained with high purity (>98%) and characterized by NMR, HPLC, and mass spectrometry.
Though this method is primarily for amide derivatives, the ester functionality in this compound can be similarly prepared by esterification of the corresponding carboxylic acid precursors before bromination.
Stock Solution Preparation and Formulation (Supporting Data)
For biological and formulation studies, this compound stock solutions are prepared with precise concentration control.
- Dissolve weighed amounts (1 mg, 5 mg, 10 mg) of the compound in solvents like DMSO.
- Prepare master stock solutions at desired concentrations (e.g., 1 mM).
- Dilute with co-solvents such as PEG300, Tween 80, corn oil, or water for in vivo formulations.
- Mix thoroughly and clarify solutions before use.
This ensures reproducible dosing and solubility for pharmacological assays.
Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Description | Yield/Purity | Notes |
|---|---|---|---|---|
| 1 | Ethyl 2-aminobenzo[d]thiazole-7-carboxylate, CuBr2, t-nitrosobutane, acetonitrile, rt, 16 h | Bromination at 2-position | 54%, 95% purity (LC-MS) | Direct bromination, no purification needed |
| 2 | Carboxylic acid precursors, EDC·HCl, DMAP, CH2Cl2, rt, 4-12 h | Amide coupling/esterification (related) | 40-43%, >98% purity (HPLC) | Used for related benzothiazole derivatives |
| 3 | Compound dissolved in DMSO, diluted with PEG300, Tween 80, corn oil | Stock solution preparation for bioassays | N/A | Ensures solubility and dosing accuracy |
Q & A
Q. What are the established synthetic routes for Ethyl 2-bromobenzo[d]thiazole-7-carboxylate?
The synthesis typically involves multi-step protocols starting from substituted benzoic acid derivatives. A common approach includes:
- Esterification : Reacting 7-carboxybenzothiazole precursors with ethanol under acidic or coupling agent conditions to form the ethyl ester .
- Bromination : Introducing bromine at the 2-position using brominating agents (e.g., Br₂ in chlorobenzene or HBr/AcOH) under controlled temperatures to avoid over-halogenation .
- Cyclization : Thiourea intermediates, formed via reaction with thiocyanates (e.g., KSCN), undergo cyclization in the presence of surfactants (e.g., quaternary ammonium salts) to improve yield . Key analytical steps include NMR and LC-MS to confirm intermediate purity and final product identity.
Q. How is X-ray crystallography applied to determine the molecular structure of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Methodology includes:
- Crystallization : Growing high-quality crystals via slow evaporation in solvents like ethyl acetate or ethanol .
- Data Collection : Using synchrotron or laboratory X-ray sources to collect diffraction data.
- Refinement : Employing software suites like SHELXL for structure solution and refinement, particularly for handling twinned crystals or high-resolution datasets . Structural parameters (bond lengths, angles, and torsional conformations) are validated against computational models (e.g., DFT) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Optimization strategies include:
- Surfactant-Mediated Reactions : Using quaternary ammonium salts or crown ethers to enhance thiocyanate reactivity and reduce side reactions during cyclization .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve bromination efficiency, while chlorobenzene minimizes bromine decomposition .
- Temperature Control : Maintaining sub-0°C conditions during bromine addition to prevent di-bromination .
- Catalysis : Exploring Pd-catalyzed cross-coupling for late-stage functionalization of the thiazole ring .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies between NMR, MS, and crystallographic data are addressed via:
- 2D NMR Techniques : HSQC and HMBC to resolve overlapping signals and confirm heteronuclear correlations .
- High-Resolution Mass Spectrometry (HRMS) : Differentiating isobaric impurities (e.g., bromine isotope patterns) .
- Complementary Crystallography : Comparing experimental SCXRD data with predicted powder diffraction patterns to identify polymorphic variations .
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
The 2-bromo group acts as a leaving group, enabling:
- Suzuki-Miyaura Coupling : Pd-mediated coupling with aryl boronic acids to form biaryl derivatives, useful in drug discovery .
- Buchwald-Hartwig Amination : Introducing nitrogen-containing substituents for enhanced bioactivity . Reactivity is modulated by the electron-withdrawing ester group at the 7-position, which stabilizes transition states during catalysis .
Q. What role does the ethyl ester group play in solubility and derivatization?
- Solubility : The ester enhances solubility in organic solvents (e.g., ethyl acetate, DCM), facilitating purification via column chromatography .
- Derivatization : Hydrolysis under basic conditions (e.g., LiOH/THF/water) converts the ester to a carboxylic acid, enabling conjugation with amines or alcohols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
